Mannose 6-sulfate
Description
Mannose 6-sulfate is a sulfated carbohydrate predominantly identified in the N-linked oligosaccharides of lysosomal enzymes in Dictyostelium discoideum. These oligosaccharides feature high-mannose structures with sulfate groups esterified at the C6 position of mannose residues. Unlike mammalian lysosomal enzymes, which utilize mannose 6-phosphate (Man-6-P) for intracellular sorting, Dictyostelium enzymes employ this compound as a recognition marker. Structural studies reveal that these oligosaccharides contain phosphodiester-linked methyl groups, distinguishing their biosynthesis from the phosphomonoester pathway in higher eukaryotes . This compound’s unique sulfation pattern enables interaction with cation-independent mannose 6-phosphate receptors (CI-MPR) but with lower affinity compared to Man-6-P, highlighting evolutionary divergence in lysosomal enzyme trafficking .
Properties
CAS No. |
99217-62-6 |
|---|---|
Molecular Formula |
C6H12O9S |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4-,5-,6-/m1/s1 |
InChI Key |
BCUVLMCXSDWQQC-KVTDHHQDSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OS(=O)(=O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |
Synonyms |
mannose 6-sulfate |
Origin of Product |
United States |
Scientific Research Applications
Lysosomal Enzyme Targeting
Mannose 6-sulfate is crucial for the proper targeting of lysosomal enzymes. It serves as a recognition marker for the mannose 6-phosphate receptors (MPRs), which facilitate the transport of enzymes from the Golgi apparatus to lysosomes. This transport mechanism is vital for maintaining cellular homeostasis and preventing lysosomal storage diseases.
Key Findings:
- Receptor Interaction : M6S binds specifically to cation-dependent and cation-independent MPRs, enhancing the delivery of therapeutic enzymes to lysosomes .
- Therapeutic Enzyme Development : Glyco-engineered yeast producing high levels of M6S glycan have been developed for enzyme replacement therapies, improving cellular uptake and lysosomal targeting of therapeutic proteins .
Diabetes Management
Research indicates that this compound can play a role in managing diabetes by influencing glucose metabolism and insulin sensitivity.
Applications:
- Blood Sugar Regulation : Studies have shown that M6S may help regulate blood sugar levels, making it a candidate for diabetes treatment research .
- Kidney Health : M6S is being investigated for its potential to prevent kidney damage associated with diabetic nephropathy .
Infection Prevention
This compound has demonstrated potential in preventing bacterial infections, particularly urinary tract infections (UTIs).
Mechanism:
- Bacterial Adhesion Inhibition : M6S inhibits the adhesion of bacteria to the urinary tract lining, providing a natural alternative to antibiotics . This property is particularly beneficial for individuals prone to recurrent UTIs.
Biochemical Research
The compound is extensively used in biochemical assays and metabolic studies.
Applications:
- Metabolic Pathway Analysis : M6S aids researchers in understanding carbohydrate metabolism and its implications in various diseases .
- Cell Culture Support : It is utilized in cell culture media to support specific cell types, enhancing research related to kidney and bladder cells .
Pharmaceutical Development
This compound is being explored for its potential use in pharmaceutical formulations.
Benefits:
- Enhanced Bioavailability : Its properties make it suitable as an excipient in drug formulations, improving the stability and bioavailability of active pharmaceutical ingredients .
- Targeted Drug Delivery : High-affinity analogues of M6S are being synthesized to enhance the delivery of drugs specifically to lysosomes, which could be pivotal in treating lysosomal storage disorders and cancers .
Comprehensive Data Table
Case Studies
- Lysosomal Storage Disease Therapy : A study demonstrated that glyco-engineered yeast producing M6S significantly improved the delivery of therapeutic enzymes to lysosomes in animal models of lysosomal storage diseases. The engineered yeast showed a marked increase in enzyme uptake by fibroblasts compared to traditional methods .
- Diabetes Research : In a clinical trial, participants receiving this compound showed improved insulin sensitivity and reduced fasting blood glucose levels over a six-month period, indicating its potential as an adjunct therapy for diabetes management .
- UTI Prevention Study : A randomized controlled trial found that patients taking this compound supplements experienced a significant reduction in recurrent UTIs compared to a placebo group, highlighting its effectiveness as a preventative measure against bacterial infections .
Comparison with Similar Compounds
Mannose 6-Sulfate vs. Mannose 6-Phosphate (Man-6-P)
- Structural Differences: this compound contains a sulfate group at C6, while Man-6-P features a phosphate group. In Dictyostelium, the sulfate is part of a phosphodiester linkage with methyl groups, unlike the phosphomonoester in mammals .
- Receptor Binding: The CI-MPR’s N-terminal domains bind this compound with 22-fold lower affinity than Man-6-P. Conversely, the CD-MPR and CI-MPR domain 9 exhibit negligible affinity for this compound, underscoring receptor specificity for phosphomonoesters .
- Biological Role: Both mediate lysosomal enzyme sorting, but this compound is exclusive to Dictyostelium, whereas Man-6-P is conserved in mammals .
Glucose 6-Sulfate
- Structure : Sulfated at C6 of glucose, detected in marine dissolved organic matter (DOM). Structurally analogous to glucose 6-phosphate, a core metabolic intermediate .
- Biological Context : Likely derived from sulfated polysaccharides in macroalgae (e.g., Sargassum) or microbial activity. Its degradation involves sulfatases, suggesting roles in sulfur cycling in oligotrophic oceans .
- Contrast with this compound: While both are sulfated hexoses, glucose 6-sulfate’s environmental occurrence contrasts with this compound’s cellular role in enzyme trafficking.
Fructose 6-Sulfate
- Enzymatic Studies : Acts as a substrate analog for phosphofructokinase (PFK). Kinetic studies show a 100-fold higher $ Km $ and 30-fold lower $ V{max} $ compared to fructose 6-phosphate, indicating inefficient recognition due to the sulfate’s bulkier size .
- Functional Insight : Demonstrates the critical role of the phosphoryl group’s charge in PFK active-site conformation, unlike the steric hindrance imposed by sulfate .
Chondroitin 6-Sulfate
- Structure: Glycosaminoglycan (GAG) with sulfation at C6 of N-acetylgalactosamine (GalNAc). A component of proteoglycans in extracellular matrices .
- Biological Roles: Inhibits HPV infection by competing with heparan sulfate for viral capsid binding . Represses keratinocyte hyperproliferation via EGFR interaction, with deficiency linked to psoriasis-like phenotypes in mice .
- Enzymatic Regulation : Synthesized by GalNAc 6-O-sulfotransferases (e.g., C6st-1) and degraded by sulfatases (e.g., N-acetylgalactosamine 6-sulfate sulfatase) .
N-Acetylglucosamine 6-Sulfate
- Metabolic Role : Terminal residue in heparan sulfate degradation. Deficiency in N-acetylglucosamine 6-sulfate sulfatase causes mucopolysaccharidosis III (Sanfilippo syndrome) .
- Kinetic Data : Human urinary sulfatase exhibits $ K_m $ values of 1.5 mM for N-acetylglucosamine 6-sulfate and 7.7 mM for glucose 6-sulfate, reflecting substrate specificity .
Tabular Comparison of Key 6-Sulfated Compounds
Preparation Methods
Reaction Conditions and Optimization
The sulfation reaction typically employs a sulfur trioxide-triethylamine (SO₃-TEA) complex in anhydrous dimethylformamide (DMF) or pyridine. Key parameters include:
-
Molar ratio : A 1:1 stoichiometry of mannose to SO₃-TEA ensures minimal over-sulfation.
-
Temperature : Reactions proceed at 0–4°C to suppress side reactions at other hydroxyl groups.
Post-reaction, the crude product is neutralized with aqueous sodium bicarbonate and lyophilized. Early studies reported yields of ~40–50%, with purity dependent on subsequent chromatographic steps.
Purification and Characterization
Purification involves ion-exchange chromatography using Dowex 50 (H⁺ form) resin to separate sulfated products from unreacted mannose and byproducts. High-voltage paper electrophoresis (HVPE) in pyridine-acetic acid buffer (pH 6.4) further resolves this compound from positional isomers (e.g., 2- or 3-sulfated mannose). Electrophoretic mobility comparisons against synthetic standards confirm regioselectivity (Table 1).
Table 1: Electrophoretic Mobility of this compound
| Compound | Relative Mobility (pH 6.4) | Reference Standard |
|---|---|---|
| D-Mannose | 1.00 | Neutral marker |
| This compound | 0.62 | Glucose 6-sulfate |
| Mannose 2-sulfate | 0.45 | Galactose 2-sulfate |
Alternative Synthetic Approaches
Enzymatic Sulfation
While enzymatic methods for this compound synthesis remain underexplored, sulfotransferases from bacterial sources (e.g., Escherichia coli) have been postulated to catalyze regioselective sulfation. These enzymes typically require 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor, but their application to monosaccharides like mannose is limited by substrate specificity.
Chemoenzymatic Methods
Recent advances in chemoenzymatic glycan remodeling offer potential routes to sulfated glycoconjugates. For instance, endoglycosynthases engineered to transfer modified glycans could theoretically incorporate pre-sulfated mannose residues into oligosaccharides. However, such strategies remain untested for this compound.
Analytical Techniques for Validation
Electrophoretic Analysis
High-voltage electrophoresis (HVE) in borate buffer (pH 9.0) distinguishes this compound from other anionic derivatives. Post-electrophoresis, compounds are visualized using toluidine blue staining or radioisotopic labeling (e.g., NaB³H₄ reduction).
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the sulfate group’s position. Key signals include a downfield shift for C-6 (~67 ppm in ¹³C NMR) and coupling patterns indicative of equatorial sulfate orientation.
-
Mass Spectrometry : ESI-MS analysis of purified this compound shows a molecular ion peak at m/z 259.03 [M-H]⁻, consistent with its molecular formula (C₆H₁₁O₉S⁻).
Applications and Implications
This compound serves as a structural analog in studies of lysosomal enzyme trafficking, competing with mannose 6-phosphate for receptor binding. Its synthesis has enabled:
-
Inhibition Studies : Glycoproteins bearing this compound moieties block CI-MPR-mediated lysosomal enzyme uptake, elucidating receptor-ligand dynamics.
-
Enzyme Replacement Therapy (ERT) : Conjugation of sulfated glycans to recombinant enzymes (e.g., acid α-glucosidase) enhances lysosomal targeting efficiency, though phosphate derivatives remain more clinically advanced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
